5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one
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Overview
Description
5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one is a chemical compound with the molecular formula C13H20O. It is known for its unique structure, which includes a hydroxyl group and a trimethylcyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one can be achieved through several methods. One common approach involves the reaction of β-ionone with specific reagents under controlled conditions. For example, β-ionone can be reacted with thiosemicarbazide in ethanol, followed by the addition of diluted hydrochloric acid and refluxing at 80°C for 1 hour .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
β-Ionone: A closely related compound with a similar structure but lacking the hydroxyl group.
Manoalide: Another compound with a trimethylcyclohexene ring, known for its antibiotic and anti-inflammatory properties.
Blumenol C: A compound with a similar cyclohexene structure, used in various chemical applications.
Uniqueness
5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one is unique due to its specific hydroxyl group and the presence of a conjugated double bond system.
Properties
CAS No. |
113087-81-3 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
5-hydroxy-1-(2,6,6-trimethylcyclohexen-1-yl)hex-1-en-3-one |
InChI |
InChI=1S/C15H24O2/c1-11-6-5-9-15(3,4)14(11)8-7-13(17)10-12(2)16/h7-8,12,16H,5-6,9-10H2,1-4H3 |
InChI Key |
AKCIWINXSFBRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)CC(C)O |
Origin of Product |
United States |
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